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Compound of Interest

2',6"-Dichloro-3'-
Compound Name:
fluoroacetophenone

Cat. No.: B032307

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical
compound 2',6'-Dichloro-3'-fluoroacetophenone. Due to the limited availability of
experimentally-derived public data, this document presents a combination of expected spectral
characteristics based on the compound's structure, alongside detailed, generalized
experimental protocols for acquiring such data. This guide is intended to support researchers in
the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Overview

2',6'-Dichloro-3'-fluoroacetophenone is an organic compound that serves as a key
intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical
structure, characterized by a halogenated phenyl ring attached to a ketone functional group,
makes it a versatile building block in medicinal chemistry.

Table 1: General Properties of 2',6'-Dichloro-3'-fluoroacetophenone
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Property Value Reference
CAS Number 290835-85-7 [3][4][5]
Molecular Formula CsHsCI2FO [3][6]
Molecular Weight 207.03 g/mol [31[4]
Appearance Colorless to light yellow liquid [31[7]
Boiling Point 255 °C [4][6]
Density 1.403 g/mL at 25 °C [4]
Refractive Index 1.529 (at 20 °C) [4]

Predicted and Expected Spectral Data

While specific, experimentally verified spectral data for 2',6'-Dichloro-3'-fluoroacetophenone
Is not widely available in public databases, the following tables outline the predicted and
expected spectral characteristics based on its chemical structure and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables predict the *H and 13C NMR spectral data for 2',6'-Dichloro-3'-
fluoroacetophenone.

Table 2: Predicted 'H NMR Spectral Data (in CDCIs)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~2.6 Singlet 3H -CHs (Acetyl group)
~7.1-73 Doublet of doublets 1H Aromatic CH
~7.4-7.6 Doublet of doublets 1H Aromatic CH

Table 3: Predicted 3C NMR Spectral Data (in CDCIs)
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Chemical Shift (6, ppm) Assighment

~30 -CHs (Acetyl group)
~115 - 140 Aromatic carbons
~155 - 160 (d, J=250 Hz) C-F

~195 C=0 (Ketone)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2',6'-Dichloro-3'-fluoroacetophenone is expected to exhibit characteristic
absorption bands for its ketone and aromatic functionalities. A product specification from a
commercial supplier notes the availability of an authentic infrared spectrum, though the data is

not publicly shared.[3]

Table 4: Expected IR Absorption Bands

Frequency (cm™?) Bond Functional Group
~3100 - 3000 C-H stretch Aromatic

~1700 C=0 stretch Ketone

~1600 - 1450 C=C stretch Aromatic ring
~1200 - 1000 C-F stretch Aryl fluoride

~800 - 600 C-Cl stretch Aryl chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Expected Mass Spectrometry Data
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miz Interpretation

206 [M]* (with 35Cl2)

208 [M+2]* (with one 3>Cl and one 37Cl)
210 [M+4]* (with 37Cl2)

191 [M - CHs]*

163 [M - CHsCOJ*

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to
obtain the spectral data for 2',6'-Dichloro-3'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:

2',6'-Dichloro-3'-fluoroacetophenone sample

Deuterated chloroform (CDClIs)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer

Procedure:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2',6'-Dichloro-3'-fluoroacetophenone for *H
NMR (or 50-100 mg for 13C NMR) and transfer it into a clean, dry vial.
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o Add approximately 0.6-0.7 mL of CDCls to the vial.

o Gently vortex the mixture until the sample is completely dissolved.

o Using a pipette, transfer the solution into an NMR tube.

e Instrument Setup:

[¢]

Place the NMR tube into the spectrometer's spinner turbine.

[¢]

Insert the sample into the NMR spectrometer.

[e]

Lock the spectrometer on the deuterium signal of the CDCls.

o

Shim the magnetic field to achieve optimal homogeneity.
o Data Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.
o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence.

o Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

o

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

o 2'6'-Dichloro-3'-fluoroacetophenone sample
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o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
 Isopropanol or other suitable solvent for cleaning
Procedure:
e Background Spectrum:
o Ensure the ATR crystal is clean and dry.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:

o Place a small drop of the liquid 2',6'-Dichloro-3'-fluoroacetophenone sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Acquire the IR spectrum of the sample over a range of 4000-400 cm™1.

o Data Processing and Cleaning:
o The instrument software will automatically perform a background correction.
o Label the significant peaks in the spectrum.

o Thoroughly clean the ATR crystal with a soft cloth or wipe moistened with isopropanol and
allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
o 2'6'-Dichloro-3'-fluoroacetophenone sample

» Volatile organic solvent (e.g., methanol or acetonitrile)
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Mass spectrometer (e.g., with Electron lonization - El source)

Vials and syringes

Procedure:

Sample Preparation:

o Prepare a dilute solution of 2',6'-Dichloro-3'-fluoroacetophenone in a volatile organic
solvent.

Instrument Setup:

o Set the appropriate parameters for the mass spectrometer, including the ionization method
(El), mass range, and detector settings.

Sample Introduction:

o Introduce the sample into the mass spectrometer, typically via direct infusion or through a
gas chromatograph (GC-MS).

Data Acquisition:

o The instrument will vaporize the sample, ionize the molecules, and separate the resulting
ions based on their mass-to-charge ratio.

o The detector will record the abundance of each ion.
Data Analysis:

o Analyze the resulting mass spectrum to identify the molecular ion peak and major
fragment ions.

o Correlate the fragmentation pattern with the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Mass Spectrometry Workflow

Sample Preparation Sample Introduction Data Acquisition & Analysis

IR Spectroscopy Workflow

Background Scan Sample Analysis Data Processing

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing & Analysis

Click to download full resolution via product page

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
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Caption: Integration of spectral data for structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoroacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032307#2-6-dichloro-3-fluoroacetophenone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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